![molecular formula C11H24N2O2 B2710787 tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate CAS No. 320581-01-9](/img/structure/B2710787.png)

tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate

カタログ番号 B2710787

CAS番号:

320581-01-9

分子量: 216.325

InChIキー: MOLNISCZMZHODP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate” is a chemical compound. It is a derivative of carbamate, which is an organic compound derived from carbamic acid . The compound has a molecular weight of 131.17 .

Synthesis Analysis

The synthesis of carbamates involves the reaction of amines with carbon dioxide and halides . This process is efficient and offers mild reaction conditions . The use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCNC(=O)OC(C)(C)C . The InChI key for this compound is JHLVEBNWCCKSGY-UHFFFAOYSA-N . Chemical Reactions Analysis

The compound can participate in palladium-catalyzed cross-coupling reactions . For example, it can react with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis

The compound is a solid . It has a density of 1.042 g/mL at 25 °C . The compound is polar, which makes it soluble in polar solvents like N,N-dimethylformamide and alcohols, but not easily soluble in nonpolar solvents like alkanes .科学的研究の応用

Synthesis of Biologically Active Compounds

- Intermediate in Omisertinib Synthesis : Zhao et al. (2017) described the synthesis of an important intermediate, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, used in the production of omisertinib (AZD9291), a medication for non-small cell lung cancer. The compound was synthesized through acylation, nucleophilic substitution, and reduction, achieving an 81% yield over three steps (Zhao, Guo, Lan, & Xu, 2017).

Synthesis Methods and Chemical Transformations

- Chemoselective Transformation : Sakaitani and Ohfune (1990) developed a method for the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the compound's utility in synthetic organic chemistry (Sakaitani & Ohfune, 1990).

- Crystallographic Studies : Kant, Singh, and Agarwal (2015) conducted synthetic and crystallographic studies on (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, highlighting its structural features and potential applications in material science (Kant, Singh, & Agarwal, 2015).

Structural Characterization and Analysis

- Crystal Structure Analysis : Abbas et al. (2009) reported on the crystal structure of tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, a precursor for foldamer studies based on aza/α-dipeptide oligomerization, providing insights into its molecular conformation and stabilization mechanisms through hydrogen bonding (Abbas, Jamart-Grégoire, Vanderesse, & Didierjean, 2009).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-methyl-N-[2-(propan-2-ylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-9(2)12-7-8-13(6)10(14)15-11(3,4)5/h9,12H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLNISCZMZHODP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

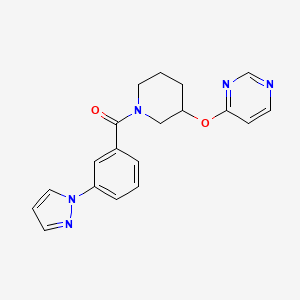

![tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B2710704.png)

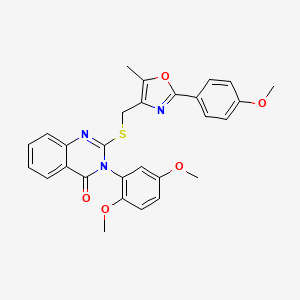

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2710705.png)

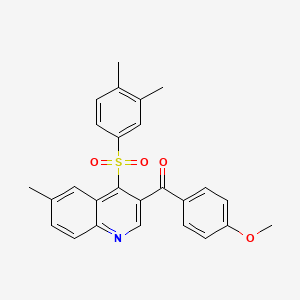

![(Z)-4-([1,1'-biphenyl]-4-yl)-N'-(3-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2710709.png)

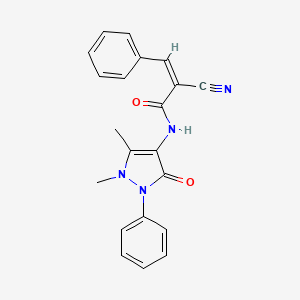

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2710711.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2710712.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2710718.png)

![Tert-butyl 3-(6-bromopyridine-3-carbonyl)-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2710723.png)

![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2710724.png)

![2-Ethyl-8,9-dimethoxy-5-[(2-phenylethyl)sulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2710726.png)

![2,4,5-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710727.png)